methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride
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Overview
Description
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 5-position and a carboxylate ester at the 2-position, with a hydrochloride salt form. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple biological targets .
Result of Action
Imidazole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 1-methylimidazole with methanol and formic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the target compound under mild conditions . Another method involves the reaction of 1-methylimidazole with formic anhydride, followed by deacylation using a base .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Nickel-catalyzed cyclization of amido-nitriles is one such method, which allows for regioselective substitution at the C-2, C-4, and C-5 positions . This method is advantageous due to its tolerance of various functional groups, including aryl and heteroaryl groups .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1H-imidazole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and substituted imidazoles .
Scientific Research Applications
Methyl 5-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of materials with specific properties, such as catalysts and dyes
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar in structure but with an aldehyde group instead of a carboxylate ester.
2-Methylimidazole: Lacks the carboxylate ester group and has different reactivity and applications.
Uniqueness
Methyl 5-methyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 5-methyl-1H-imidazole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDBTBQWVGTRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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